Product packaging for Ethyl 5-ethoxy-2-hydroxybenzoate(Cat. No.:CAS No. 14160-70-4)

Ethyl 5-ethoxy-2-hydroxybenzoate

Cat. No.: B087851
CAS No.: 14160-70-4
M. Wt: 210.23 g/mol
InChI Key: BSRPONIXRNBZGU-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-2-hydroxybenzoate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B087851 Ethyl 5-ethoxy-2-hydroxybenzoate CAS No. 14160-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-ethoxy-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRPONIXRNBZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403096
Record name ethyl 5-ethoxy-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14160-70-4
Record name ethyl 5-ethoxy-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Benzoate Ester Chemistry

Benzoate (B1203000) esters are a class of organic compounds that are esters of benzoic acid. britannica.com They are characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group. britannica.com These compounds are commonly formed through the esterification of benzoic acid with an alcohol. britannica.comfiveable.me Ethyl 5-ethoxy-2-hydroxybenzoate fits this description, being the ethyl ester of 5-ethoxy-2-hydroxybenzoic acid.

The chemistry of benzoate esters is versatile. They can undergo hydrolysis, a reaction with water, to revert to the parent carboxylic acid and alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org Another key reaction is transesterification, where one ester is converted into another by reacting with an alcohol, carboxylic acid, or another ester. britannica.comlibretexts.org Benzoate esters are also utilized as intermediates in the synthesis of other organic compounds through reactions like the Claisen condensation. fiveable.me

Many benzoate esters are found in nature and are responsible for the characteristic scents of flowers and fruits. britannica.com For instance, methyl salicylate (B1505791) is known for its wintergreen aroma. britannica.com Due to their pleasant odors, they are frequently used in perfumes, cosmetics, and as artificial flavoring agents. britannica.comwikipedia.org In industrial applications, they can serve as solvents for lacquers and paints. britannica.com

Overview of Salicylate Derivative Research

Ethyl 5-ethoxy-2-hydroxybenzoate is also classified as a salicylate (B1505791) derivative. Salicylates are derivatives of salicylic (B10762653) acid, a phenolic acid. nih.gov The most well-known salicylate is acetylsalicylic acid, commonly known as aspirin. nih.govfrontiersin.org Research into salicylic acid and its derivatives has seen a significant increase over the last two decades. bumipublikasinusantara.idbumipublikasinusantara.idresearchgate.net

Historically, research before 2010 primarily concentrated on the synthesis, structure, and the chemical and physical properties of these compounds. bumipublikasinusantara.idresearchgate.net However, in the past decade, there has been a notable shift towards investigating the biological properties of salicylate derivatives. bumipublikasinusantara.idresearchgate.net This surge in interest is reflected in the growing number of publications in this area. bumipublikasinusantara.id

The modification of salicylates is a key area of research aimed at enhancing their therapeutic effects. nih.gov Scientists create various derivatives to explore new potential applications and to improve the properties of existing compounds. nih.gov This ongoing research underscores the continued importance of salicylates in medicinal chemistry. nih.govfrontiersin.org

Significance in Contemporary Chemical and Pharmaceutical Research

Established Synthetic Pathways for this compound

The traditional synthesis of this compound typically involves a multi-step process that leverages fundamental organic reactions. These pathways are characterized by their reliability and are well-documented in chemical literature.

Esterification Reactions in Benzoate (B1203000) Synthesis

Esterification is a cornerstone of benzoate synthesis. youtube.com This process generally involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. youtube.comyoutube.com In the context of this compound, a common starting material is 5-ethoxysalicylic acid.

The direct esterification of 5-ethoxysalicylic acid with ethanol (B145695), typically catalyzed by a strong acid like sulfuric acid, yields the desired product. phillysim.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, excess ethanol is often used, or water is removed as it is formed. The general mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by the ethanol molecule.

Table 1: Key Parameters in the Esterification of Salicylic Acid Derivatives

ParameterDescriptionSignificance
Reactants Salicylic acid derivative, AlcoholThe choice of starting materials determines the final ester product.
Catalyst Strong acid (e.g., H₂SO₄)Increases the reaction rate by making the carbonyl carbon more electrophilic.
Temperature Typically elevatedIncreases reaction kinetics but must be controlled to prevent side reactions.
Reaction Time Varies depending on scale and conditionsSufficient time is required to reach equilibrium or completion. phillysim.org
Workup Neutralization and extractionTo isolate and purify the ester from the reaction mixture.

This table provides a generalized overview of the esterification process.

Alkylation Strategies for Ether Formation

Another critical transformation in the synthesis of this compound is the formation of the ethoxy group via alkylation. A common precursor for this step is a dihydroxybenzoic acid ester, such as ethyl 2,5-dihydroxybenzoate (B8804636) (ethyl gentisate).

The Williamson ether synthesis is a widely employed method for this purpose. This reaction involves the deprotonation of a hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (in this case, an ethyl halide like ethyl iodide or ethyl bromide). Selective alkylation of the hydroxyl group at the 5-position is crucial and can be influenced by the choice of base and reaction conditions.

A patent describes a large-scale synthesis of a related compound, 2-ethoxybenzoic acid, where methyl salicylate is first treated with diethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) in ethanol. chemicalbook.com This initial step results in the etherification of the hydroxyl group. The resulting intermediate is then saponified with sodium hydroxide, followed by acidification to yield the final acid. chemicalbook.com A similar strategy could be adapted for the synthesis of 5-ethoxysalicylic acid, which can then be esterified as described previously.

Multi-step Convergent Syntheses

Convergent synthesis strategies offer an alternative approach where different fragments of the target molecule are prepared separately and then joined together in the final steps. For this compound, this could involve the synthesis of an ethoxy-substituted aromatic ring and a separate component containing the ester functionality, which are then coupled.

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of salicylate derivatives and other hydroxyesters. These advancements include the use of metal catalysts and biocatalysis.

Metal-Catalyzed Reactions in Salicylate Derivative Synthesis

Metal-catalyzed reactions have emerged as powerful tools in organic synthesis. For the synthesis of salicylate derivatives, metal catalysts can be employed in various steps, including C-H activation, carboxylation, and cross-coupling reactions.

A patent for the synthesis of ethyl p-hydroxybenzoate highlights the use of a modified metal oxide solid superacid as a catalyst for the esterification of p-hydroxybenzoic acid with ethanol. google.com This method is presented as having a remarkable catalytic effect and being environmentally friendly due to the recyclability of the solid acid catalyst. google.com While this example pertains to the para-isomer, similar metal-based catalysts could be explored for the synthesis of this compound.

Furthermore, research into the synthesis of functionalized indole (B1671886) rings has utilized zinc chloride as a catalyst in the reaction between an enaminoester and naphthoquinone, demonstrating the utility of metal catalysts in constructing complex molecular architectures. mdpi.com

Biochemical and Enzymatic Synthesis Approaches to Hydroxyesters

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Lipases are a class of enzymes that are particularly effective in catalyzing esterification and hydrolysis reactions.

The enzymatic synthesis of esters can be performed under mild conditions, often with high enantioselectivity. A study on the synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate employed an immobilized lipase (B570770) from Candida antarctica (Novozym 435) to catalyze the hydrolysis of the corresponding diester, yielding an enantiomerically pure product. nih.gov This highlights the potential of enzymatic methods for producing chiral hydroxyesters.

Another example is the chemo-enzymatic synthesis of chiral epoxides, where a lipase-mediated Baeyer-Villiger oxidation was a key step. mdpi.com These enzymatic approaches could be adapted for the synthesis of this compound, potentially offering improved sustainability and selectivity.

Table 2: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Esterification Well-established, reliable. phillysim.orgOften requires harsh conditions and excess reagents.
Alkylation Effective for ether formation.Can lack regioselectivity, may require protecting groups.
Metal-Catalysis High efficiency, potential for novel reactivity. google.comCatalyst cost and toxicity can be concerns.
Enzymatic Synthesis High selectivity, mild conditions, environmentally friendly. nih.govmdpi.comEnzyme stability and cost can be limiting factors.

This table provides a comparative analysis of the different synthetic approaches discussed.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds to minimize environmental impact. For the synthesis of salicylate esters, which are structurally related to this compound, several greener alternatives to traditional methods have been explored. These include the use of ionic liquids and microwave-assisted synthesis.

Ionic liquids have been employed as recyclable catalysts and solvents for the synthesis of salicylate esters. For instance, Brønsted acidic ionic liquids based on the imidazolium (B1220033) cation have been shown to be efficient and environmentally benign catalysts for this type of esterification, with yields ranging from 76% to 96%. These ionic liquids can be easily recycled without a significant decline in their catalytic activity. Another approach involves the use of tropine-based functionalized acidic ionic liquids, which have demonstrated excellent performance in the catalytic synthesis of aspirin, a related salicylate ester, with high yields and selectivity.

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields. The synthesis of salicylate alkyl esters has been successfully achieved using ionic liquids under microwave promotion. This method is characterized by a simple and easy-to-operate process, and the ionic liquid catalyst can be recycled, contributing to a more sustainable process. For example, the microwave-assisted synthesis of salicyloyloxy and 2-methoxybenzoyloxy androstane (B1237026) and stigmastane (B1239390) derivatives from methyl salicylate was found to be more successful in terms of reaction time and product yields compared to conventional methods.

Reaction Mechanisms Associated with this compound Formation and Transformation

The formation of this compound involves two key chemical transformations: esterification and etherification. Understanding the mechanisms of these reactions, as well as potential side reactions, is crucial for optimizing the synthesis and purity of the final product.

Mechanistic Studies of Esterification and Etherification

Esterification: The formation of the ethyl ester group in this compound typically proceeds via a Fischer-Speier esterification. This is an acid-catalyzed reaction between a carboxylic acid (5-ethoxysalicylic acid) and an alcohol (ethanol). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. This reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed is removed from the reaction mixture.

Etherification: The ethoxy group at the 5-position is typically introduced via a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on a precursor molecule (e.g., ethyl 2,5-dihydroxybenzoate) by a strong base to form an alkoxide ion. This alkoxide then acts as a nucleophile and attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction, displacing the halide and forming the ether linkage. The Williamson ether synthesis is generally efficient for primary alkyl halides like ethyl halides.

Investigation of Rearrangement and Side Reactions

During the synthesis of this compound, certain rearrangement and side reactions can occur, potentially affecting the yield and purity of the desired product.

One potential side reaction is the Fries rearrangement of the phenolic ester. Under the acidic conditions often used for esterification, or in the presence of Lewis acids, the ethoxycarbonyl group could potentially migrate from the phenolic oxygen to the aromatic ring, leading to the formation of isomeric hydroxy ketoesters. The regioselectivity of the Fries rearrangement (ortho- or para- to the hydroxyl group) is influenced by factors such as temperature and the solvent used.

Another consideration is the potential for C-alkylation in addition to the desired O-alkylation during the Williamson ether synthesis. While O-alkylation is generally favored for phenoxides, under certain conditions, the ethyl group could attach to a carbon atom of the benzene (B151609) ring, leading to the formation of an ethyl-substituted hydroquinone (B1673460) derivative.

The Kolbe-Schmitt reaction , which is used to synthesize the salicylic acid backbone by carboxylation of a phenoxide, can also have side reactions. The formation of the para-isomer (4-hydroxybenzoic acid derivative) can occur alongside the desired ortho-carboxylation. The choice of alkali metal cation and reaction conditions can influence the ortho/para selectivity.

Reaction Kinetics and Thermodynamic Considerations

The rates of both the esterification and etherification reactions are influenced by several factors, including temperature, concentration of reactants and catalysts, and the nature of the solvent.

Esterification Kinetics: The kinetics of the esterification of salicylic acid and its derivatives have been studied. The reaction is typically found to be first order with respect to the carboxylic acid and the alcohol. The rate of reaction is significantly influenced by the temperature and the concentration of the acid catalyst. For the esterification of acetic acid with ethanol, the reaction is reversible and exothermic.

Thermodynamic Considerations: The Fischer esterification is an equilibrium-controlled process. The position of the equilibrium can be shifted towards the product side by using an excess of one of the reactants (typically the alcohol) or by removing the water formed during the reaction. The Williamson ether synthesis, being an SN2 reaction, is generally thermodynamically favorable, especially when a reactive primary alkyl halide is used. The reaction is typically exothermic.

Synthesis of Structural Analogues and Derivatives of this compound

Modification of the ester moiety of this compound allows for the synthesis of a variety of structural analogues with potentially different properties.

Modification of the Ester Moiety

The ethyl ester group can be readily modified through several standard organic transformations.

Transesterification: One of the most common methods for modifying the ester group is transesterification. This reaction involves reacting this compound with a different alcohol in the presence of an acid or base catalyst. By using a large excess of the new alcohol, the equilibrium can be shifted towards the formation of the new ester. For example, reacting the ethyl ester with methanol (B129727) would yield mthis compound. This method is versatile and can be used to introduce a wide range of alkyl or aryl groups into the ester functionality. Both acidic and basic conditions can be employed for transesterification.

Hydrolysis followed by Esterification: Alternatively, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid (5-ethoxysalicylic acid) under acidic or basic conditions. This carboxylic acid can then be re-esterified with a different alcohol using standard esterification methods, such as the Fischer-Speier esterification or by converting the carboxylic acid to a more reactive derivative like an acid chloride followed by reaction with the desired alcohol.

Below is a table summarizing some potential structural analogues that can be synthesized by modifying the ester moiety of this compound.

Reactant Alcohol Product Name Reaction Type
MethanolMthis compoundTransesterification
PropanolPropyl 5-ethoxy-2-hydroxybenzoateTransesterification
IsopropanolIsopropyl 5-ethoxy-2-hydroxybenzoateTransesterification
Benzyl alcoholBenzyl 5-ethoxy-2-hydroxybenzoateTransesterification

Functionalization of the Aromatic Ring

Detailed research findings on the specific functionalization of the aromatic ring of this compound, such as alkylation, acylation, halogenation, nitration, or sulfonation, are not extensively documented in the reviewed scientific literature and patent databases.

The reactivity of the aromatic ring in this compound is influenced by the activating, ortho-, para-directing hydroxyl (-OH) and ethoxy (-OC₂H₅) groups, and the deactivating, meta-directing ethyl carboxylate (-COOC₂H₅) group. The interplay of these substituents would theoretically direct electrophilic aromatic substitution. The hydroxyl group is a strong activating group, and the ethoxy group is also activating. The ethyl carboxylate group is a deactivating group. The positions ortho and para to the activating groups are the most likely sites for substitution. However, without specific experimental data for this molecule, any discussion on regioselectivity and reaction conditions remains speculative.

Introduction of Heteroatomic Substituents

There is a notable lack of specific studies detailing the direct introduction of various heteroatomic substituents (such as nitrogen, sulfur, phosphorus, or boron) onto the aromatic ring of this compound.

General methods for the introduction of heteroatoms into aromatic systems are well-established in organic chemistry. For instance, nitration followed by reduction can introduce an amino group. Sulfonation can introduce a sulfonic acid group. However, the application of these methods to this compound, including specific reagents, reaction conditions, and the resulting regioisomers, has not been specifically reported in the available literature. The presence of multiple functional groups on the benzene ring would likely require careful selection of reagents and protection strategies to achieve selective substitution.

An in-depth analysis of the structural and electronic properties of this compound is achieved through a multi-faceted spectroscopic approach. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, a comprehensive characterization of the molecule is established. This article details the theoretical and practical application of these techniques to elucidate the compound's molecular structure and functional group arrangement.

Computational Investigations of Ethyl 5 Ethoxy 2 Hydroxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For Ethyl 5-ethoxy-2-hydroxybenzoate, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its molecular characteristics.

Optimized Geometries and Electronic Structure

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. These calculations determine the precise bond lengths, bond angles, and dihedral angles between the atoms in the molecule. The optimized structure provides a foundational understanding of its three-dimensional shape and steric arrangements. The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also determined through these calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)Data not availableData not availableData not available
C-O (hydroxyl)Data not availableData not availableData not available
C=O (ester)Data not availableData not availableData not available
C-O (ester)Data not availableData not availableData not available
C-O (ether)Data not availableData not availableData not available
O-HData not availableData not availableData not available
C-HData not availableData not availableData not available
C-C-C (aromatic)Data not availableData not availableData not available
C-C-OData not availableData not availableData not available
O=C-OData not availableData not availableData not available

Vibrational Frequencies and Spectroscopic Correlation

Theoretical vibrational frequencies are calculated to understand the dynamic motions of the atoms within the molecule. These computed frequencies can be correlated with experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. This correlation helps in the assignment of specific vibrational modes to the observed spectral bands, confirming the molecular structure and providing a deeper understanding of its intramolecular dynamics. For instance, the characteristic stretching frequencies of the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups can be precisely identified.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map displays regions of varying electrostatic potential on the electron density surface. For this compound, the MEP map would highlight the electrophilic and nucleophilic sites. Typically, the region around the electronegative oxygen atoms of the hydroxyl, carbonyl, and ethoxy groups would show a negative potential (red color), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue color), marking it as a site for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO also provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Table 2: Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type NBOs (donor orbitals) and empty non-Lewis-type NBOs (acceptor orbitals). This analysis quantifies the stabilization energies associated with these interactions, offering insights into intramolecular charge transfer and hyperconjugative effects. For this compound, NBO analysis would reveal the nature of the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl group of the ester, as well as the electronic interactions involving the aromatic ring and the substituent groups.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a visual representation of electron localization in a molecule. nih.gov These methods help to distinguish between covalent bonds, lone pairs, and atomic cores. ijasret.com The ELF and LOL maps for this compound would show areas of high electron localization, corresponding to the covalent bonds (e.g., C-C, C-O, C-H) and the lone pairs on the oxygen atoms. nih.govijasret.com This analysis provides a clear and intuitive picture of the chemical bonding within the molecule, complementing the information obtained from other computational methods. ijasret.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. openaccessjournals.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and dynamic behavior of a molecule.

An MD simulation of this compound would reveal its preferred three-dimensional structures, or conformations, in a given environment. The molecule possesses several rotatable bonds, primarily in the ethyl ester and ethoxy groups, which allow for a range of possible shapes.

A simulation would track the torsional angles of these bonds over time, identifying the most stable (lowest energy) conformations and the energy barriers between them. This dynamic information is crucial for understanding how the molecule might interact with biological receptors, as its shape can influence its binding affinity. For instance, studies on other dimeric protein structures have shown that the presence of a ligand can have a stabilizing effect on the protein's structure. mdpi.com

Table 1: Hypothetical Torsional Angles for Major Conformers of this compound This table illustrates the type of data that would be generated from a conformational analysis. The values are hypothetical.

Conformational StateDihedral Angle 1 (C-C-O-C of ester)Dihedral Angle 2 (C-C-O-C of ether)Relative Population (%)
Global Minimum~180° (anti-periplanar)~180° (anti-periplanar)65
Local Minimum 1~180° (anti-periplanar)~60° (gauche)25
Local Minimum 2~60° (gauche)~180° (anti-periplanar)10

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can be performed with this compound in various explicit solvents (e.g., water, ethanol (B145695), or a nonpolar solvent like cyclohexane) to understand these effects.

In a polar solvent like water, the molecule would likely adopt conformations that maximize hydrogen bonding between its hydroxyl and carbonyl oxygen groups and the surrounding water molecules. In a nonpolar solvent, intramolecular hydrogen bonding between the hydroxyl and carbonyl groups might be more favored. Understanding these solvent-dependent conformational preferences is vital for predicting the molecule's behavior in different biological or industrial environments.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). rsc.orgresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a drug candidate to its biological target.

For this compound, molecular docking could be used to screen for potential interactions with a variety of biological targets. Given its structural similarity to salicylic (B10762653) acid, logical targets would include enzymes like cyclooxygenases (COX-1 and COX-2) and tyrosyl-tRNA synthetase, which are known to interact with other salicylate (B1505791) derivatives. nih.govnih.gov

The docking process would place the molecule into the active site of the target protein in various possible orientations and conformations. A scoring function would then estimate the binding affinity for each pose, typically expressed as a binding energy (in kcal/mol). The poses with the best scores would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the receptor's active site.

Table 2: Illustrative Molecular Docking Results for this compound against Potential Targets This table presents a hypothetical outcome of a docking study. The binding affinities and interacting residues are for illustrative purposes.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-1-7.8Arg120, Tyr355, Ser530
COX-2-8.5Arg120, Tyr355, Val523
Tyrosyl-tRNA Synthetase-6.9Asp79, Tyr169, Gly216

Prediction of Biological Targets

In addition to docking against known targets, inverse docking approaches could be employed. In this strategy, this compound would be docked against a large library of protein structures to identify potential, previously unknown biological targets. This could help to elucidate its mechanism of action or identify potential off-target effects. Computational tools for assessing ADME-Tox profiles are often used in conjunction with these studies to predict the bioavailability and safety of chemical compounds. jscimedcentral.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Profiling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). frontiersin.orgnih.govresearchgate.netnih.gov

To build a QSAR model for a series of compounds including this compound, one would first need experimental data on a specific biological activity (e.g., antimicrobial or anti-inflammatory activity). For a QSPR model, physicochemical properties like boiling point, solubility, or partition coefficient would be required. researchgate.net

A wide range of molecular descriptors would then be calculated for each molecule in the series. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity or property. researchgate.net

A robust QSAR/QSPR model for a class of compounds including this compound could be used to:

Predict the activity or properties of new, unsynthesized derivatives.

Identify the key molecular features that contribute to the desired activity or property, guiding the design of more potent or effective compounds.

Screen large virtual libraries of compounds to prioritize candidates for synthesis and testing.

Prediction of Biological Activities from Molecular Descriptors

While specific, comprehensive studies predicting the full spectrum of biological activities for this compound from its molecular descriptors are not extensively documented in publicly available literature, the methodology for such predictions is well-established. This in silico approach involves calculating various molecular descriptors (e.g., topological indices, quantum chemical parameters) and using these to screen the compound against databases of pharmacologically active molecules. bas.bg

The process generally follows these steps:

Descriptor Calculation: Properties such as molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors are calculated.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are employed. These statistical models correlate the variations in the biological activity of a series of compounds with changes in their molecular descriptors.

Activity Prediction: By inputting the descriptors of this compound into validated QSAR models, potential biological targets, such as enzyme inhibition or receptor binding, can be predicted. For instance, studies on other benzoic acid derivatives have shown that this class of compounds can be evaluated for activities like antimicrobial or anti-inflammatory effects. nih.gov

For this compound, its structural similarity to other hydroxybenzoate esters, which are known for their use as preservatives, suggests potential antimicrobial activity. kaust.edu.sanih.gov However, without specific modeling studies, this remains a theoretical postulation.

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a critical step in early-phase drug discovery, helping to identify compounds with favorable pharmacokinetic properties. researchgate.net For this compound, while dedicated published ADME studies are scarce, its properties can be predicted using established computational models. These models often utilize rules like Lipinski's Rule of Five to assess "drug-likeness."

A compound is likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Based on its known chemical structure, the ADME properties for this compound can be calculated and are presented below. These values suggest that the compound generally possesses properties favorable for good oral bioavailability.

ADME ParameterPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight210.23 g/molComplies (≤ 500)
LogP~2.5 - 3.0 (Estimated)Complies (≤ 5)
Hydrogen Bond Donors1 (hydroxyl group)Complies (≤ 5)
Hydrogen Bond Acceptors4 (two ether oxygens, two ester oxygens)Complies (≤ 10)
Polar Surface Area (PSA)~55.8 Ų (Estimated)N/A

Topological Aspects and Intermolecular Interactions

The arrangement of molecules in the solid state is dictated by a network of intermolecular interactions. Understanding these interactions is key to predicting physical properties like melting point, solubility, and stability.

Hirshfeld Surface Analysis and Crystal Packing

Although a specific crystal structure and corresponding Hirshfeld surface analysis for this compound has not been reported in the surveyed literature, this technique is a powerful tool for analyzing crystal packing. kaust.edu.sanih.gov Hirshfeld surface analysis maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. plos.org

The analysis generates several key plots:

d_norm surface: This surface highlights intermolecular contacts shorter than the van der Waals radii sum with red spots, indicating regions of significant interaction like hydrogen bonds.

For related hydroxybenzoate esters, such as methyl 4-hydroxybenzoate, Hirshfeld analysis reveals that crystal packing is typically dominated by O···H and H···H contacts, which correspond to hydrogen bonding and general van der Waals forces, respectively. kaust.edu.sanih.gov It is highly probable that this compound would exhibit a similar pattern, with the hydroxyl and ester groups playing a central role in directing the crystal packing.

Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are fundamental to the structure and function of chemical and biological systems. rsc.orgnih.gov In the context of this compound, the most significant of these are hydrogen bonds.

Hydrogen Bonding: The molecule contains a hydroxyl group (-OH), which is a strong hydrogen bond donor, and four acceptor oxygen atoms within the ester and ether functionalities. In a crystal lattice, it is expected that the primary interaction would be strong O-H···O hydrogen bonds, likely forming dimers or chains between the hydroxyl group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule. This is a common motif in carboxylic acids and related esters. nih.gov

C-H···O contacts: Weak hydrogen bonds can form between carbon-hydrogen bonds (from the ethyl and aromatic groups) and oxygen atoms.

π-π stacking: The aromatic rings could potentially stack on top of each other, although this might be sterically hindered by the ethoxy groups.

van der Waals forces: These ubiquitous, non-specific interactions, particularly H···H contacts, would account for a significant portion of the total intermolecular interactions, as seen in similar structures. kaust.edu.sa

The interplay of these varied non-covalent forces dictates the final three-dimensional architecture of the compound in its solid state.

Biological Activities and Pharmacological Potential of Ethyl 5 Ethoxy 2 Hydroxybenzoate and Its Analogues

Antimicrobial Properties

The antimicrobial spectrum of benzoate (B1203000) derivatives encompasses a range of pathogens, including bacteria, fungi, and viruses. The following sections detail the activities of Ethyl 5-ethoxy-2-hydroxybenzoate analogues in these domains.

While direct studies on the antibacterial properties of this compound are limited, research on related p-hydroxybenzoic acid derivatives provides insight into their potential. A novel phenolic compound, 5-(p-hydroxybenzoyl) shikimic acid (5pHSA), isolated from Bacopa procumbens, has demonstrated moderate antibacterial activity against clinically relevant pathogens. nih.gov In a microdilution assay, 5pHSA exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli. nih.gov However, its efficacy was limited against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Klebsiella pneumoniae, with MIC values greater than 100 μg/mL. nih.gov

Phenolic acids, simple phenolic compounds with a carboxylic acid group attached to an aromatic ring, are known to exhibit potent antibacterial activity against a wide array of pathogens, including multidrug-resistant bacteria. nih.gov The structural characteristics of these compounds, such as lipophilicity, play a crucial role in their antibacterial potency, as it can facilitate better penetration into bacterial cell membranes. nih.gov

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-(p-hydroxybenzoyl) shikimic acid (5pHSA)Methicillin-resistant Staphylococcus haemolyticus100 μg/mL
5-(p-hydroxybenzoyl) shikimic acid (5pHSA)Escherichia coli100 μg/mL
5-(p-hydroxybenzoyl) shikimic acid (5pHSA)Staphylococcus aureus> 100 μg/mL
5-(p-hydroxybenzoyl) shikimic acid (5pHSA)Methicillin-resistant Staphylococcus aureus (MRSA)> 100 μg/mL
5-(p-hydroxybenzoyl) shikimic acid (5pHSA)Klebsiella pneumoniae> 100 μg/mL

The antifungal potential of ethoxy-substituted benzimidazole (B57391) derivatives has been investigated. A study on new amino acetylenic 5-Ethoxy-2-mercaptobenzimidazole derivatives revealed significant antifungal activity. researchgate.net Specifically, the compound 5-ethoxy-2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazole demonstrated excellent antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) value of 31.25 µg/ml. researchgate.net This highlights the potential of the ethoxy substitution in conjunction with other chemical moieties to yield potent antifungal agents.

Several benzoate derivatives have shown promise as antiviral agents. For instance, Ethyl 4-(3-(2-(3-Methylisoxazol-5-Yl) Ethoxy) Propoxy) Benzoate (EMEB) has demonstrated definite anti-rhinovirus activity against both HRV14 (group A) and HRV39 (group B). walshmedicalmedia.com Although its specific activity is lower than the control drug Pirodavir, EMEB exhibits a more favorable cytotoxicity profile on human HeLa cells (50 µg/ml compared to 3 µg/ml for Pirodavir), resulting in a higher Protection Index (> 700 for EMEB versus 250 for Pirodavir). walshmedicalmedia.com

Furthermore, research on p-hydroxybenzoic acid derivatives has indicated their potential in treating viral infections. globalresearchonline.net It has been noted that the antiviral activity of a hydroxybenzoic acid ester is often higher than that of its corresponding acid. globalresearchonline.net For example, propyl gallate's antiviral activity is approximately one time higher than that of gallic acid. globalresearchonline.net A study on 4-hydroxybenzoic acid (4-HBA) investigated its antiherpetic effects on HSV-2 in vitro. mdpi.com

CompoundVirusActivity/Observation
Ethyl 4-(3-(2-(3-Methylisoxazol-5-Yl) Ethoxy) Propoxy) Benzoate (EMEB)Rhinovirus HRV14 and HRV39Higher Protection Index (>700) compared to Pirodavir (250) due to lower cytotoxicity. walshmedicalmedia.com
p-Hydroxybenzoic acid derivativesGeneral viral infectionsEster forms often exhibit higher antiviral activity than the acid form. globalresearchonline.net
4-Hydroxybenzoic acid (4-HBA)Herpes Simplex Virus 2 (HSV-2)Evaluated for antiherpetic effects in vitro. mdpi.com

Anticancer and Antiproliferative Activities

The potential of benzoate derivatives in cancer therapy is an active area of research, with studies focusing on their ability to inhibit cancer cell growth and the underlying molecular mechanisms.

Analogues of this compound have demonstrated notable anticancer activity against various cancer cell lines. A study on a synthesized ethyl 4-[(4-methylbenzyl)oxy] benzoate complex showed significant anticancer activity against both Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells. nih.gov In vivo, this compound exhibited 40.70% and 58.98% cell growth inhibition at doses of 0.5 and 1.00 mg/kg, respectively, in EAC-bearing mice, which is comparable to the chemotherapeutic drug cisplatin. nih.gov

Furthermore, the ethyl acetate (B1210297) fraction of Vernonia amygdalina, which contains flavonoid compounds, was found to be more potent and cytotoxic to MCF-7/HER-2 breast cancer cells (IC50 = 66 μg/mL) than the ethanol (B145695) extract (IC50 = 130 μg/mL). pensoft.netresearchgate.net This fraction was shown to inhibit cell proliferation and induce apoptosis. pensoft.netresearchgate.net

The common metabolite of many parabens, p-hydroxybenzoic acid, has also been shown to increase the proliferation of human breast cancer cell lines MCF7 and ZR-75-1 at a concentration of 10-5 M. nih.gov

Compound/ExtractCancer Cell LineActivity/IC50
Ethyl 4-[(4-methylbenzyl)oxy] benzoate complexEhrlich ascites carcinoma (EAC)58.98% growth inhibition at 1.00 mg/kg in vivo. nih.gov
Ethyl 4-[(4-methylbenzyl)oxy] benzoate complexMCF-7 (Breast Cancer)Dose-dependent reduction of growth and proliferation. nih.gov
Ethyl acetate fraction of Vernonia amygdalinaMCF-7/HER-2 (Breast Cancer)IC50 = 66 μg/mL. pensoft.netresearchgate.net
p-Hydroxybenzoic acidMCF7 and ZR-75-1 (Breast Cancer)Increased proliferation at 10-5 M. nih.gov

The cytotoxic effects of benzoate derivatives are mediated through various molecular mechanisms, including the inhibition of key receptors and disruption of the cell cycle.

Estrogen Receptor alpha (ERα) inhibition:

Alkyl p-hydroxybenzoates have been shown to competitively bind to human estrogen receptor alpha (ERα) and beta (ERβ). nih.gov The binding affinity tends to increase with the length of the alkyl side-chain. nih.gov For instance, isobutyl p-hydroxybenzoate (PHBA-iBu) demonstrated a high binding affinity for ERα with an IC50 of 6.0 x 10-6 M. nih.gov The ranking of estrogenic potency for several alkyl p-hydroxybenzoates for both ERs was determined as: PHBA-iBu > PHBA-nBu ≈ PHBA-iPr ≈ PHBA-nPr > PHBA-Et >> PHBA-Me. nih.gov The metabolite p-hydroxybenzoic acid was also found to displace [3H]oestradiol from the cytosolic estrogen receptor of MCF7 cells. nih.gov This interaction with estrogen receptors suggests that these compounds may act as endocrine disruptors and interfere with the growth of estrogen-responsive cancers. nih.govnih.gov The estrogen-related receptor alpha (ERRα) has also been identified as a target for some antineoplastic agents and pesticides, suggesting a novel mechanism of action on bioenergetics. semanticscholar.org

Cell cycle disruption:

Benzoate derivatives and other anticancer agents can exert their effects by disrupting the cell cycle, leading to growth arrest and apoptosis. nih.govmdpi.comnih.govyoutube.com For example, the ethyl acetate fraction of Vernonia amygdalina was found to inhibit the cell cycle in the G2-M phase in MCF-7/HER-2 cells. pensoft.netresearchgate.net In another study, a synthesized 3,4,5 tri-methoxy ciprofloxacin (B1669076) chalcone (B49325) hybrid was shown to induce pre-G1 apoptosis and cell cycle arrest at the G2/M stage in HepG2 and MCF7 cell lines. waocp.org

The cell cycle is regulated by cyclin-dependent kinases (cdks), and their inhibition can block cell cycle progression. nih.gov For instance, some drugs can prevent cells from entering the S phase from the G1 phase by blocking cyclin-dependent kinases. youtube.com Disruption of cell cycle kinetics has been observed with compounds like benzo[a]pyrene, which led to an inverse expression of BRCA-1 and p53 in MCF-7 cells. nih.gov Many chemotherapeutic agents function by causing DNA damage, which in turn activates signaling networks that can lead to cell cycle arrest and/or apoptosis. mdpi.com

Modulation of Multidrug Resistance (MDR) in Cancer Treatment

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.

While direct studies on this compound's effect on MDR are limited, research on related salicylate (B1505791) derivatives suggests a potential role in modulating this phenomenon. Some salicylates have been investigated for their ability to reverse MDR. For instance, certain organic acids and their salts have been explored for their capacity to inhibit the growth of multidrug-resistant tumor cell lines. Although the precise mechanisms are not fully elucidated for all derivatives, the ability of some compounds to interfere with the function of efflux pumps is a key area of investigation.

Anti-inflammatory Effects of Related Compounds

Derivatives of salicylic (B10762653) acid are continuously being synthesized and evaluated for enhanced anti-inflammatory activity with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, a study on new ester analogs of salicylic acid demonstrated significant COX-2 inhibitory activity, with some compounds showing much higher potency than aspirin. nih.gov Another related compound, 5-aminosalicylic acid (5-ASA), has been shown to exert anti-inflammatory effects by downregulating the gene expression of interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2) in inflammatory models. nih.gov While direct studies on the anti-inflammatory mechanism of this compound are not extensively available, its structural similarity to other salicylates suggests it may also possess anti-inflammatory properties, likely through the inhibition of the COX pathway.

Other Reported Biological Activities (e.g., antioxidant, enzyme inhibition)

Beyond anti-inflammatory effects, salicylate derivatives have been shown to possess a range of other biological activities, including antioxidant and enzyme inhibitory properties.

Antioxidant Activity: Phenolic compounds, including salicylic acid derivatives, are known for their antioxidant properties. nih.gov They can act as free radical scavengers, helping to mitigate oxidative stress, which is implicated in various pathological conditions. The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Some 5-aminosalicylic acid derivatives have demonstrated good antioxidant properties in in-vitro assays. researchgate.net

Enzyme Inhibition: Salicylates can inhibit various enzymes beyond COX. For instance, 5-aminosalicylic acid has been identified as an inhibitor of myeloperoxidase (MPO), an enzyme involved in the production of reactive oxygen species during inflammation. arabjchem.org Furthermore, various natural and synthetic compounds are continuously screened for their enzyme inhibitory potential against targets like α-amylase, α-glucosidase, and lipase (B570770), which are relevant in the management of metabolic diseases. nih.govmdpi.com The potential of this compound to inhibit specific enzymes remains an area for further investigation.

Pharmacological Relevance and Therapeutic Prospects

The diverse biological activities of salicylate derivatives underscore their pharmacological relevance and therapeutic potential in various disease areas.

Identification of Novel Therapeutic Agents

The salicylic acid scaffold serves as a valuable starting point for the design and synthesis of new therapeutic agents. nih.gov By modifying the core structure, researchers aim to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. The synthesis of novel ester derivatives of salicylic acid with enhanced COX-2 inhibitory activity is a testament to this approach. nih.gov The exploration of different substituents on the salicylic acid ring can lead to the discovery of compounds with novel biological activities, including anticancer and antimicrobial properties. nih.govnih.gov

Drug Discovery and Development Initiatives

The development of new drugs based on the salicylate scaffold is an ongoing effort in medicinal chemistry. nih.gov These initiatives focus on leveraging the known therapeutic benefits of salicylates while mitigating their potential side effects. The synthesis of derivatives with specific biological targets, such as certain cancer-related proteins or enzymes involved in inflammatory pathways, is a key strategy. nih.gov While specific drug discovery programs centered on this compound are not widely publicized, the broader research into salicylate derivatives for various therapeutic applications suggests a promising future for this class of compounds.

Structure Activity Relationship Sar Studies of Ethyl 5 Ethoxy 2 Hydroxybenzoate Derivatives

The exploration of the structure-activity relationship (SAR) for derivatives of ethyl 5-ethoxy-2-hydroxybenzoate, a salicylic (B10762653) acid analog, is crucial for understanding how molecular modifications influence pharmacological activity. By systematically altering different parts of the molecule—the ester group, the hydroxyl group, and the aromatic ring—researchers can deduce the structural requirements for optimal biological efficacy and design new compounds with enhanced properties.

Advanced Applications and Future Research Directions

Development of Ethyl 5-ethoxy-2-hydroxybenzoate as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems by selectively binding to a specific protein or other macromolecule. The development of this compound as a chemical probe presents an exciting opportunity to investigate the roles of specific biological targets. The salicylate (B1505791) scaffold is known to interact with a variety of proteins, and the ethoxy and ethyl ester groups of this particular derivative can be further modified to incorporate reporter tags, such as fluorescent dyes or biotin, without significantly altering its core binding properties. These tagged versions would enable researchers to visualize the subcellular localization of the compound's targets, identify new binding partners through affinity purification, and dissect complex signaling pathways.

Integration in Complex Molecular Systems

The structure of this compound makes it an attractive building block for integration into more complex molecular systems. Its functional groups—the hydroxyl, ester, and ether moieties—provide handles for chemical conjugation to other molecules, such as peptides, polymers, or other pharmacophores. This could lead to the creation of bifunctional molecules capable of simultaneously engaging multiple targets or of prodrugs with enhanced targeting capabilities. For instance, by linking this compound to a molecule that targets a specific cell type, it may be possible to deliver the salicylate payload directly to the site of inflammation, thereby increasing efficacy and reducing systemic side effects.

Nanotechnology and Drug Delivery Systems

Nanotechnology offers a promising avenue for enhancing the therapeutic potential of this compound. The encapsulation of this compound within nanoparticles, liposomes, or micelles could improve its solubility, stability, and pharmacokinetic profile. nih.gov Such nanoformulations can be engineered to release the drug in a controlled manner at the target site, which is particularly advantageous for treating chronic inflammatory conditions. nih.gov For example, salicylate-based nano-hybrid materials have been explored for the delivery of anti-inflammatory agents. iaea.org Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to actively direct the drug to inflamed tissues or specific cell types. nih.gov The application of nanotechnology to salicylic (B10762653) acid and its derivatives is an active area of research, with studies showing promise in enhancing their therapeutic effects. nih.govresearchgate.net

Computational Design of Next-Generation Analogues

Computational modeling and simulation are powerful tools for the rational design of new drug candidates. By using the structure of this compound as a starting point, computational chemists can design and evaluate a virtual library of next-generation analogues with potentially improved properties. nih.gov Molecular docking simulations can predict how these analogues will bind to known and putative protein targets, allowing for the selection of candidates with higher affinity and selectivity. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) studies can identify the key structural features that contribute to the desired biological activity, guiding the synthesis of more potent and specific compounds. This in silico approach can significantly accelerate the drug discovery process and reduce the need for extensive and costly experimental screening.

Unexplored Biological Targets and Therapeutic Areas

While the primary targets of salicylates are cyclooxygenase (COX) enzymes, recent research has revealed that they interact with a much broader range of proteins, including kinases and transcription factors. The unique substitution pattern of this compound may confer a distinct target profile compared to other salicylates. Future research should focus on unbiased screening approaches, such as chemical proteomics, to identify novel binding partners for this compound. This could uncover previously unknown mechanisms of action and open up new therapeutic avenues. For instance, if this compound is found to modulate a key protein involved in a specific cancer pathway or a neurodegenerative disease, it could be repurposed for these indications.

Challenges and Opportunities in the Translational Research of Salicylate Derivatives

The translation of promising preclinical findings into clinical applications is a major challenge in drug development. nih.gov For salicylate derivatives like this compound, key challenges include optimizing their pharmacokinetic and pharmacodynamic properties, identifying predictive biomarkers of response, and designing efficient clinical trials. nih.govnih.gov However, the long history of safe clinical use of salicylates provides a significant opportunity. The well-understood safety profile of the parent compound, salicylic acid, can streamline the regulatory approval process for new derivatives. Furthermore, the growing understanding of the diverse molecular targets of salicylates presents an opportunity to develop more targeted therapies for a range of diseases, moving beyond their traditional use as anti-inflammatory agents. nih.gov Overcoming the hurdles in translational research will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and clinical science. nih.gov

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-ethoxy-2-hydroxybenzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound can be synthesized via esterification of 5-ethoxy-2-hydroxybenzoic acid using ethanol under acidic catalysis (e.g., H₂SO₄). Reaction efficiency depends on optimizing molar ratios (e.g., 1:5 acid-to-ethanol), temperature (70–80°C), and reaction time (6–8 hours). Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion . Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted starting materials .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:
  • NMR spectroscopy : Confirm molecular structure (¹H and ¹³C NMR for ethoxy, ester, and hydroxyl groups).
  • HPLC : Assess purity (>95% by area normalization).
  • Melting point analysis : Compare observed vs. literature values (±2°C).
  • FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 1 month) to assess degradation. Monitor via HPLC for degradation products like salicylic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across literature sources?

  • Methodological Answer : Discrepancies may arise from solvent effects, impurities, or tautomerism. Perform:
  • Solvent standardization : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) for NMR.
  • Spiking experiments : Add authentic samples to confirm peak assignments.
  • DFT calculations : Predict theoretical NMR shifts using software like Gaussian to cross-validate experimental data .

Q. What advanced analytical techniques are suitable for studying the degradation products of this compound under varying pH conditions?

  • Methodological Answer : Use LC-MS/MS to identify degradation pathways:
  • Acidic conditions : Hydrolysis to 5-ethoxy-2-hydroxybenzoic acid.
  • Alkaline conditions : Saponification to disodium salts.
    Quantify degradation kinetics using pseudo-first-order models and Arrhenius equations to predict shelf life .

Q. How can computational chemistry tools predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Apply density functional theory (DFT) to:
  • Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., ester hydrolysis activation energy).
    Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.